molecular formula C8H13N3 B1529318 2-N,2-N,3-N-trimethylpyridine-2,3-diamine CAS No. 1341333-91-2

2-N,2-N,3-N-trimethylpyridine-2,3-diamine

Cat. No.: B1529318
CAS No.: 1341333-91-2
M. Wt: 151.21 g/mol
InChI Key: FDYNVUGZXKGSHY-UHFFFAOYSA-N
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Description

2-N,2-N,3-N-trimethylpyridine-2,3-diamine ( 1341333-91-2) is a substituted pyridine derivative with the molecular formula C 8 H 13 N 3 and a molecular weight of 151.21 g/mol . This compound is part of the pyridine chemical family, which is a fundamental scaffold in medicinal and industrial chemistry. The pyridine ring is a key structural component in a wide array of therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, and anti-tuberculosis drugs . Furthermore, substituted pyridine-2,3-diamines serve as valuable precursors for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which have been identified as promising structures with significant biological activities, including potential as antiviral and immunosuppressive agents . As a functionalized pyridine, this compound is intended for use in research and development applications, such as in pharmaceutical exploration as a building block for novel active compounds or in material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-N,2-N,3-N-trimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-9-7-5-4-6-10-8(7)11(2)3/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYNVUGZXKGSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro-Substituted Pyridines

A common approach to preparing pyridine-2,3-diamines involves the reduction of 2-amino-3-nitropyridine derivatives. For example, the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine has been achieved using metallic reducing agents such as stannous chloride dihydrate in acidic media, typically concentrated hydrochloric acid, at temperatures between 25–80°C. This method yields the dihydrochloride salt of the diamine, which can be neutralized to obtain the free diamine compound with high purity (up to 99.01% by HPLC) and good yields (~92%).

Step Conditions Yield (%) Purity (%) Notes
Reduction of nitropyridine SnCl2·2H2O, HCl, 35–40°C ~92 99.01 Metallic reduction in acidic medium
Neutralization of dihydrochloride Aqueous ammonia, pH 7–8, 15°C - - Precipitation and filtration

Methoxylation and Nitration Precursors

The nitro-substituted pyridine intermediates are often prepared by nitration of dichloropyridines followed by methoxylation via sodium methoxide in methanol at 25–30°C. This sequence allows for selective substitution at the 3-position, facilitating subsequent reduction steps.

Methylation of Amino Groups

For the preparation of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine, methylation of the amino groups is required after the diamine core is synthesized. While direct detailed procedures for this exact compound are scarce in the provided literature, general methods for N-methylation of amines include:

  • Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
  • Alkylation with methyl iodide or dimethyl sulfate under controlled basic conditions.

These methods ensure selective methylation of the amino groups without overalkylation or ring substitution.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Yield (%) Notes
Metallic reduction of nitropyridine 2-amino-6-methoxy-3-nitropyridine SnCl2·2H2O, HCl, 35–40°C ~92 High purity, aqueous neutralization
Methoxylation of chloro-nitropyridine 2-amino-3-nitro-6-chloropyridine Sodium methoxide, methanol, 25–30°C - Precursor formation
Catalytic hydrogenation 2-chloro-3-aminopyridine Zinc ammonium chloride, 220°C, autoclave 60 Alternative route for diamine core
Amino group methylation (general) 2,3-diaminopyridine Formaldehyde + NaBH3CN or methyl iodide/base Variable Required for trimethyl substitution

Research Findings and Considerations

  • The metallic reduction method using stannous chloride in acidic media is industrially preferred due to cost efficiency and high yield.
  • The pH control during neutralization is critical for precipitating the free diamine without degradation.
  • Catalytic hydrogenation offers a scalable alternative but with moderate yields and requires high-pressure equipment.
  • Methylation steps must be carefully controlled to achieve selective N,N-dimethylation on the amino groups without affecting the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N,3-N-trimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with fewer methyl or amino groups.

    Substitution: Compounds with new functional groups replacing the amino groups.

Scientific Research Applications

2-N,2-N,3-N-trimethylpyridine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Trimethyl Substitution: The methyl groups in this compound act as electron donors, increasing electron density on the pyridine ring. This contrasts with nitro-substituted analogs (e.g., 5-nitropyridine-2,3-diamine), where the nitro group withdraws electrons, enhancing reactivity in electrophilic substitutions . Trifluoromethyl Group: The CF₃ group in N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine introduces strong electron-withdrawing effects and lipophilicity, making it valuable in medicinal chemistry .

Steric Effects :

  • The bulkier trimethyl groups in the target compound may hinder sterically demanding reactions compared to smaller substituents like ethyl or hydrogen.

Solubility and Applications :

  • Nitro-substituted derivatives (e.g., N,N-Dimethyl-3-nitropyridin-2-amine) exhibit higher polarity, favoring solubility in aqueous media, whereas trimethylated analogs are more lipophilic, suggesting utility in lipid-rich environments or drug delivery systems .

This compound

  • Methylation of Pyridine Diamines: Reaction of pyridine-2,3-diamine with methylating agents (e.g., methyl iodide) under basic conditions, as seen in the synthesis of N,N-dimethylamino derivatives in .
  • Phosphorus-Based Intermediates: highlights the use of phosphorus trichloride and methyl isooctanoic anhydride to form diazaphosphorinan-4-one derivatives, which could be adapted for introducing methyl groups .

Comparison with Other Compounds:

  • N3-Ethylpyridine-2,3-diamine : Synthesized via nucleophilic substitution, where ethylamine reacts with a halogenated pyridine precursor .
  • 5-Nitropyridine-2,3-diamine : Likely synthesized through nitration of pyridine-2,3-diamine, followed by purification steps .

Q & A

Q. What are the optimal synthetic routes for 2-N,2-N,3-N-trimethylpyridine-2,3-diamine, and how can reaction conditions be monitored for purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3-diaminopyridine with methyl halides (e.g., methyl iodide) under basic conditions. A typical protocol involves:
  • Solvent : Dimethylformamide (DMF) or ethanol .
  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine groups .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1) or HPLC using a C18 column and UV detection at 254 nm .
  • Yield Optimization : Heating at 60–80°C for 6–12 hours improves substitution efficiency. Post-reaction purification via column chromatography (silica gel) is recommended .

Table 1 : Example Reaction Conditions and Yields

Methylating AgentBaseSolventTemp (°C)Yield (%)
Methyl iodideNaHDMF8072
Methyl bromideK₂CO₃Ethanol6065

Q. How can structural characterization of this compound be performed to confirm regioselective methylation?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H NMR : Distinct peaks for methyl groups (~δ 2.8–3.2 ppm) and pyridine protons (δ 7.0–8.5 ppm). Absence of NH₂ signals confirms complete methylation .
  • ¹³C NMR : Methyl carbons appear at ~35–40 ppm; pyridine carbons resonate between 120–150 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 180.2 (C₉H₁₄N₃⁺) with fragmentation patterns matching methyl-substituted pyridines .

Advanced Research Questions

Q. What computational methods can predict the electronic effects of methyl substituents on pyridine ring reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
  • Map electron density distributions, showing increased electron donation from methyl groups to the pyridine ring .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization .
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental data for applications in photochemical studies .

Q. How do steric effects from methyl groups influence coordination chemistry with transition metals?

  • Methodological Answer : The compound acts as a bidentate ligand via the N3-amino and pyridine N atoms. Key considerations:
  • Steric Hindrance : Methyl groups reduce accessibility to metal centers, favoring smaller ions (e.g., Cu²⁺ over Fe³⁺) .
  • Stability Studies : Compare stability constants (log K) of metal complexes with analogous unmethylated ligands using potentiometric titrations .
  • X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., square planar vs. octahedral geometries) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., kinase vs. phosphatase) may arise from:
  • Solvent Effects : Use standardized DMSO stock solutions (<1% v/v) to avoid solvent-induced denaturation .
  • Assay Conditions : Control pH (7.4 for physiological relevance) and ionic strength.
  • Structure-Activity Relationship (SAR) : Compare methylated vs. non-methylated analogs to isolate steric/electronic contributions .

Table 2 : Example Biological Activity Data

Target EnzymeIC₅₀ (μM)Assay TypeReference
Tyrosine Kinase A0.45Fluorescent
Phosphatase B>100Colorimetric

Synthesis and Mechanistic Challenges

Q. Why do competing side reactions (e.g., over-methylation) occur during synthesis, and how can they be mitigated?

  • Methodological Answer : Over-methylation arises from excess methylating agent or prolonged reaction times. Solutions include:
  • Stepwise Methylation : Protect the N3-amino group with a tert-butoxycarbonyl (Boc) group before methylating N2 positions .
  • Kinetic Control : Use lower temperatures (40–50°C) and stoichiometric methyl iodide .

Q. What analytical techniques validate the absence of by-products like N-oxide derivatives?

  • Methodological Answer :
  • High-Resolution MS (HRMS) : Detect exact masses of potential by-products (e.g., m/z 196.1 for N-oxide) .
  • IR Spectroscopy : Absence of N-O stretches (~1250–1350 cm⁻¹) confirms purity .

Application-Oriented Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer :
  • MOF Synthesis : React with Zn(NO₃)₂ in DMF at 100°C to form Zn-based MOFs. Characterize porosity via BET analysis .
  • Catalytic Testing : Assess hydrogenation activity using styrene as a substrate; compare turnover frequencies (TOFs) with non-methylated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-N,2-N,3-N-trimethylpyridine-2,3-diamine
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2-N,2-N,3-N-trimethylpyridine-2,3-diamine

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